4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a chloro-nitro-pyrazole moiety, which imparts specific chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often employ these strategies due to their efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include bromine for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-nitro-pyrazole moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3,5-dimethylpyrazole
- 4-nitro-1H-pyrazole
- 1,3,5-trisubstituted pyrazoles
What sets 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H16ClN7O5 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN7O5/c1-22-9-12(14(20-22)16(26)18-7-10-3-2-6-29-10)19-13(25)4-5-23-8-11(17)15(21-23)24(27)28/h2-3,6,8-9H,4-5,7H2,1H3,(H,18,26)(H,19,25) |
InChI Key |
JXWGUNYIWLPOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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